3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one
Description
Properties
CAS No. |
130536-25-3 |
|---|---|
Molecular Formula |
C20H13ClN2O4S |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
(4-oxo-2-phenylquinazolin-3-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C20H13ClN2O4S/c21-15-10-12-16(13-11-15)28(25,26)27-23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H |
InChI Key |
IYPQFASCNAXQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Quinazolin-4(3H)-one Core
The quinazolinone nucleus is typically synthesized via multi-step reactions starting from substituted anilines or anthranilic acid derivatives:
- Stepwise synthesis of 3-substituted-2-phenylquinazolin-4(3H)-one derivatives involves condensation reactions between anthranilic acid derivatives and benzoyl or related reagents, followed by cyclization under reflux conditions in solvents such as ethanol or glacial acetic acid.
- Hydrazino derivatives of quinazolinones are often prepared as intermediates by reacting methylthioquinazolinones with hydrazine hydrate in dimethylformamide (DMF) with potassium carbonate as a catalyst, refluxed for extended periods (e.g., 45 hours) until completion.
Introduction of the 4-Chlorobenzene-1-sulfonyl Group
The key sulfonylation step involves the preparation and use of 4-chlorobenzenesulfonyl chloride or related sulfonyl derivatives:
- Synthesis of 4-chlorobenzenesulfonyl chloride is commonly achieved by chlorosulfonation of chlorobenzene using chlorosulfonic acid, often in the presence of sodium chloride as a catalyst, at controlled temperatures (55–60 °C). The reaction mixture is then worked up by aqueous extraction and crystallization to isolate the sulfonyl chloride in high yield.
- The sulfonyl chloride can be used directly or converted into other sulfonyl derivatives such as sulfonic acid esters or sulfonates by reaction with alcohols or phenols under mild conditions.
Coupling of Quinazolinone with 4-Chlorobenzenesulfonyl Derivatives
- The coupling to form the sulfonyl oxy linkage at the 3-position of quinazolinone is typically performed by reacting the quinazolinone hydroxyl or amino precursor with 4-chlorobenzenesulfonyl chloride under basic or neutral conditions.
- Catalysts such as potassium carbonate or other bases are used to facilitate the nucleophilic substitution reaction, often carried out in solvents like glacial acetic acid or DMF at reflux temperatures for several hours (e.g., 30–45 hours) to ensure complete conversion.
- The reaction progress is monitored by the cessation of by-product evolution (e.g., methyl mercaptan in related syntheses) or by chromatographic methods.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Substituted aniline + carbon disulfide + NaOH + dimethyl sulfate in DMSO, 0–2 °C | Formation of dithiocarbamic acid intermediate | 80–85% yield, recrystallized from ethanol |
| 2 | Dithiocarbamic acid + methyl anthranilate, reflux 16 h in ethanol | Cyclization to 3-(4-substituted phenyl)-2-thioxoquinazolin-4(3H)-one | 75–82% yield |
| 3 | Thioxoquinazolinone + hydrazine hydrate + K2CO3, reflux in DMF 45 h | Conversion to 3-(4-substituted phenyl)-2-hydrazinylquinazolin-4(3H)-one | 80–85% yield |
| 4 | Hydrazinylquinazolinone + 4-chlorobenzenesulfonyl chloride + base (K2CO3), reflux in glacial acetic acid 30–45 h | Formation of 3-[(4-chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one | 70–80% yield, purified by recrystallization |
Analytical and Spectral Data
- The synthesized compounds are characterized by melting point determination, thin-layer chromatography (TLC) with solvent systems such as benzene:chloroform:methanol (2:1:0.3), and spectral methods including IR, NMR, and mass spectrometry to confirm the presence of sulfonyl and quinazolinone functionalities.
- Typical melting points range from 100 to 150 °C depending on substituents.
- Yields are generally high (70–85%) with good purity after recrystallization.
Summary Table of Key Preparation Steps
| Compound/Intermediate | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Dithiocarbamic acid intermediate | Substituted aniline, CS2, NaOH, dimethyl sulfate | 0–2 °C, stirring 2 h | 80–85 | Precursor for quinazolinone core |
| 3-(4-Substituted phenyl)-2-thioxoquinazolin-4(3H)-one | Dithiocarbamic acid + methyl anthranilate | Reflux 16 h in ethanol | 75–82 | Cyclization step |
| 3-(4-Substituted phenyl)-2-hydrazinylquinazolin-4(3H)-one | Thioxoquinazolinone + hydrazine hydrate + K2CO3 | Reflux 45 h in DMF | 80–85 | Hydrazine substitution |
| Final sulfonylated quinazolinone | Hydrazinylquinazolinone + 4-chlorobenzenesulfonyl chloride + base | Reflux 30–45 h in glacial acetic acid | 70–80 | Sulfonylation step |
Additional Notes on Environmental and Process Optimization
- Recent patents and industrial processes emphasize wastewater-free and ecologically optimized methods for preparing 4-chlorobenzenesulfonyl compounds, which are key intermediates in the sulfonylation step.
- Use of catalytic amounts of iron(III) chloride in chlorosulfonation and Friedel-Crafts type reactions improves yield and reduces by-products.
- Solvent-free or sonication-assisted methods have been reported for related quinazoline derivatives, offering shorter reaction times and easier work-up, which could be adapted for this compound's synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazoline moieties.
Reduction: Reduction reactions could target the carbonyl group in the quinazoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are typical for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Research indicates that 3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one exhibits significant biological activities, particularly in the following areas:
Anticancer Properties
Studies have shown that derivatives of quinazolinone, including this compound, possess notable anticancer properties. For instance, compounds structurally similar to this compound have been effective against various cancer cell lines. A comparative analysis revealed that similar compounds like 2-(4-Chlorophenyl)-4(3H)-quinazolinone demonstrated significant cytotoxicity, suggesting that this compound may also exhibit similar anticancer effects .
Antimicrobial Activity
The sulfonyl group present in the compound enhances its antimicrobial efficacy. Research has indicated that quinazolinone derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. This property is crucial for developing enzyme inhibitors that can serve as therapeutic agents in treating various diseases .
Multi-step Organic Reactions
Mechanism of Action
The mechanism of action for 4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The 4-chlorobenzenesulfonyloxy group imparts distinct physicochemical properties compared to other substituents. A comparison of key parameters with structurally related quinazolinones is summarized below:
| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Rf Value | Molecular Weight (FAB MS) |
|---|---|---|---|---|---|
| 3-[(4-Chlorobenzene-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one | 4-Cl-C₆H₄-SO₂-O- | - | - | - | - |
| 3-{[(4-Chlorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one (3e, Ev1) | 4-Cl-C₆H₄-CH=N- | 72 | 162 | 0.81 | 360 (M+1) |
| 3-{[(3-Nitrophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one (3i, Ev3) | 3-NO₂-C₆H₃-CH=N- | 78 | 248 | 0.53 | 371 (M+1) |
| 3-{4-[4-(Benzylideneamino)benzenesulfonyl]phenyl}-2-phenylquinazolin-4(3H)-one (Ev8) | -SO₂-C₆H₄- | - | - | - | - |
- Melting Points : Electron-withdrawing groups (e.g., nitro in 3i) correlate with higher melting points due to increased molecular rigidity .
- Rf Values: Polar substituents like sulfonyloxy may reduce Rf values compared to less polar groups (e.g., methyleneamino) due to stronger interactions with silica gel .
Spectral Characteristics
- IR Spectroscopy: The C=O stretch in quinazolinones typically appears between 1650–1680 cm⁻¹. For example: 3-{[(4-Fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one: 1673 cm⁻¹ (IR) . 3-{[(2-Hydroxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one: 1652 cm⁻¹ (IR) . The sulfonyloxy group in the target compound may shift this peak slightly due to electronic effects.
- ¹H NMR : Substituents alter chemical shifts. For instance, the 4-chlorophenyl group in 3e (Ev1) causes deshielding of adjacent protons, with aromatic protons appearing at δ 7.2–8.5 ppm . The sulfonyloxy group likely induces similar deshielding.
Biological Activity
3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique structure that includes a sulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The sulfonyl moiety enhances the compound's reactivity, making it a candidate for various therapeutic applications.
Anticancer Properties
Research has indicated that derivatives of quinazolinone, including this compound, exhibit significant anticancer activity. A comparative study showed that compounds with similar structures were effective against various cancer cell lines, suggesting that this compound may also possess similar properties. For instance, compounds like 2-(4-Chlorophenyl)-4(3H)-quinazolinone have demonstrated notable anticancer effects, indicating a potential for this derivative as well .
Anticonvulsant Activity
The quinazolinone ring system is known for its anticonvulsant properties. Studies have shown that certain substitutions on the quinazolinone core can enhance anticonvulsant activity. For example, compounds with specific substitutions at the 3-position have been found to interact with AMPA receptors, which are crucial in mediating excitatory neurotransmission in the brain . This suggests that this compound may also exhibit anticonvulsant effects through similar mechanisms.
Antimicrobial and Anti-inflammatory Effects
The biological activity of quinazolinones extends to antimicrobial and anti-inflammatory effects. Some studies have reported that related compounds possess antibacterial and anti-inflammatory properties, which could be attributed to their ability to inhibit specific enzymes or pathways involved in inflammation and microbial growth .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-4(3H)-quinazolinone | Lacks sulfonyl group | Anticancer |
| 6-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one | Methyl substitution | Antimicrobial |
| 7-(4-Methylphenyl)-quinazolinone | Different phenyl substitution | Antiviral |
| 2-(Phenylsulfonyl)quinazolinone | Sulfonamide derivative | Enzyme inhibitor |
The presence of the sulfonyl group in this compound enhances its reactivity and biological efficacy compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of quinazolinones. For instance, a study published in Frontiers in Chemistry highlights the synthesis of various quinazolines and their biological activities, emphasizing the importance of structural modifications in enhancing therapeutic efficacy . Another research article discusses the synthesis of substituted quinazolines and their evaluation for anticonvulsant activity, providing insights into structure-activity relationships that could apply to this compound .
Q & A
Basic: How can researchers optimize the synthesis of quinazolin-4(3H)-one derivatives like 3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one?
Methodological Answer:
Synthesis optimization often involves selecting efficient coupling agents and reaction conditions. For example:
- Green Synthesis : A solvent-free, transition-metal-free method uses t-BuONa to mediate oxidative condensation of 2-aminobenzamides and benzyl alcohols under oxygen, yielding up to 84% product .
- Reflux with Aryl Aldehydes : Reacting 3-[4-(4-aminobenzenesulfonyl)phenyl]-2-phenylquinazolin-4(3H)-one with aryl aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux for 6 hours produces derivatives with ~65% yield .
Key Parameters : Reaction time, temperature, and stoichiometry of reagents must be tightly controlled to minimize byproducts.
Basic: What spectroscopic techniques are critical for characterizing quinazolin-4(3H)-one derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680–1790 cm⁻¹, C=N at ~1580–1590 cm⁻¹) and sulfonyl groups (O=S=O at ~1260–1300 cm⁻¹) .
- NMR Analysis : ¹H and ¹³C NMR resolve aromatic proton environments (δ 7.2–8.1 ppm) and confirm substituent positions (e.g., benzylideneimine protons at δ 7.6–8.1 ppm) .
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for derivatives with molecular weights >340 Da) .
Advanced: How do substituents influence the biological activity of quinazolin-4(3H)-one derivatives?
Methodological Answer:
- Anti-inflammatory Activity : Amino-, carboxamide-, or carbothioamide groups at the 3-position enhance activity, while replacing the 4-oxo group with thioxo reduces efficacy .
- Antimicrobial QSAR Models : Topological parameters (e.g., valence molecular connectivity indices) and electronic descriptors (total energy) correlate with activity. Derivatives with 4-bromobenzylidene substituents show IC₅₀ values as low as 5.27 µM against HCT116 cancer cells .
Experimental Design : Substituent effects are tested via parallel synthesis (e.g., using a synthesizer to generate diverse analogs) followed by in vitro assays .
Advanced: What strategies resolve contradictions in biological activity data for quinazolin-4(3H)-one derivatives?
Methodological Answer:
- Oxo vs. Thioxo Substitution : While 4-oxo derivatives exhibit strong anti-inflammatory activity, thioxo analogs show reduced efficacy due to altered hydrogen-bonding capacity .
- Anticonvulsant Activity : Schiff base derivatives (e.g., 3-(p-chlorobenzylidine)-amino-2-phenylquinazolin-4(3H)-one) shorten convulsion phases in electroshock models, but activity varies with electronic effects of substituents .
Resolution Approach : Comparative molecular docking (e.g., against COX-2 or OMPA targets) and in vitro validation clarify structure-activity relationships .
Advanced: How are Pd-catalyzed coupling reactions applied to synthesize biaryl quinazolin-4(3H)-ones?
Methodological Answer:
- Oxidative Homocoupling : Using Pd(OAc)₂ (10 mol%) and CuI (0.5 equiv.) under O₂, 2-phenylquinazolin-4(3H)-one forms biaryl products (55–90% yield). Steric effects from substituents (e.g., ortho-methyl groups) slightly reduce efficiency .
- Scope : Electron-withdrawing (Cl, NO₂) and donating (OMe, t-butyl) groups are tolerated. Cross-coupling of dissimilar substrates remains challenging due to mixed product formation .
Advanced: What methodologies evaluate the anticancer potential of quinazolin-4(3H)-one derivatives?
Methodological Answer:
- In Silico Screening : Docking against bacterial OMPA or fungal β-glucanase identifies candidates for in vitro testing .
- In Vitro Assays : Derivatives like (E)-3-((naphthalen-2-ylmethylene)amino)-2-phenylquinazolin-4(3H)-one are tested against multidrug-resistant bacterial (e.g., S. aureus) and fungal strains (e.g., C. albicans) via inhibition zone measurements .
- Mechanistic Studies : Apoptosis induction and cell cycle arrest are assessed using flow cytometry and Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
